Rubidium bromide (CAS 7789-39-1) is a high-purity alkali metal halide primarily procured for advanced optoelectronics, high-pressure crystallographic calibration, and perovskite solar cell (PSC) manufacturing. Crystallizing in a face-centered cubic structure at standard conditions, it transitions to a stable B2 (CsCl-type) phase under high pressure, making it a critical material for thermodynamic modeling and diamond anvil cell applications[1]. In commercial and research procurement, RbBr is highly valued as a precursor for mixed-cation perovskites, where its specific ionic radius (smaller than cesium but larger than potassium) is leveraged to tune lattice distortion, passivate interfacial defects, and suppress phase segregation [2]. Buyers must account for its high water solubility (98 g/100 g H2O at 20 °C), which necessitates stringent moisture-controlled handling compared to lighter alkali bromides [3].
Substituting RbBr with more common halides like potassium bromide (KBr) or cesium bromide (CsBr) frequently results in process failure or suboptimal device performance due to strict ionic radius constraints. In perovskite formulations, the Rb+ cation is uniquely sized to induce specific lattice microstrains when alloyed with Cs+; using pure CsBr fails to prevent light-induced phase segregation in wide-bandgap cells, while K+ is often too small to optimally stabilize the desired polyhedral framework without altering the bandgap unfavorably [1]. Furthermore, in high-pressure X-ray diffraction applications, substituting RbBr with the traditional standard cesium chloride (CsCl) compromises X-ray transmission, as RbBr offers a distinct electron density profile that yields clearer diffraction peaks while maintaining a predictable B2 phase transition above 0.5 GPa [2].
In large volume press (LVP) and diamond anvil cell (DAC) experiments, pressure markers must remain stable across wide temperature and pressure ranges without obscuring the sample's diffraction signal. Recent thermoelastic evaluations demonstrate that RbBr transitions to a stable B2 structure above 0.5 GPa (K0 = 16.28 GPa) and maintains this stability up to 1800 K. Crucially, compared to the conventional standard CsCl, RbBr provides significantly improved X-ray transmission [1]. This allows researchers to obtain higher signal-to-noise ratios in energy-dispersive X-ray diffraction (ED-XRD) without sacrificing the reliability of the pressure calibration.
| Evidence Dimension | X-ray transmission and phase stability as a pressure marker |
| Target Compound Data | RbBr (B2 phase, K0 = 16.28 GPa, high transmission) |
| Comparator Or Baseline | CsCl (Conventional standard, lower transmission) |
| Quantified Difference | RbBr provides improved X-ray transmission while maintaining a stable B2 phase above 0.5 GPa |
| Conditions | In situ energy-dispersive X-ray diffraction up to 26 GPa and 1800 K |
Procuring RbBr instead of CsCl for high-pressure cell assemblies directly improves the resolution of diffraction data while providing a reliable thermal equation of state.
In the fabrication of triple-junction perovskite solar cells, light-induced phase segregation (LIPS) in the wide-bandgap top subcell severely degrades performance. Formulating the precursor with a mixture of RbBr and CsBr, rather than relying solely on Cs-based precursors, induces a targeted lattice distortion. This Rb/Cs mixed-cation approach decreases the average interatomic distance between the A-site cation and iodide, which quantitatively increases the ion-migration energy barrier [1]. Devices utilizing this Rb-alloyed absorber achieved a certified quasi-steady-state efficiency of 23.3% (24.3% peak) and retained 80% of their initial efficiency after 420 hours of maximum power point tracking, performance unattainable with unalloyed Cs-based baselines.
| Evidence Dimension | Power conversion efficiency and phase stability |
| Target Compound Data | Rb/Cs mixed-cation perovskite (using RbBr precursor, 24.3% peak efficiency) |
| Comparator Or Baseline | Unalloyed Cs-based wide-bandgap perovskite (severe phase segregation) |
| Quantified Difference | RbBr addition suppresses LIPS via increased ion-migration energy barrier, retaining 80% efficiency over 420 hours |
| Conditions | 2.0-eV wide-bandgap top subcell in all-perovskite triple-junction solar cells |
RbBr is an essential precursor for manufacturing stable, high-efficiency multi-junction solar cells because its specific ionic radius uniquely suppresses halide segregation.
Beyond bulk alloying, RbBr is highly effective as an interfacial modifier between the electron transport layer (ETL) and the perovskite absorber. When a thin layer of RbBr is applied to modify the SnO2 or TiO2 ETL, it enlarges the perovskite grain size, improves surface hydrophobicity, and significantly reduces bulk trap density. In a planar PSC architecture, RbBr modification increased the power conversion efficiency from a baseline of 19.21% to 21.15%[1]. Furthermore, the RbBr-passivated device demonstrated superior environmental durability, retaining 90% of its initial efficiency after 500 hours of exposure to ambient air, proving its value as a yield-enhancing procurement item for scalable solar cell manufacturing.
| Evidence Dimension | Power Conversion Efficiency (PCE) and ambient stability |
| Target Compound Data | RbBr-modified ETL/perovskite interface (21.15% PCE) |
| Comparator Or Baseline | Unmodified control interface (19.21% PCE) |
| Quantified Difference | 1.94% absolute PCE increase and 90% retention over 500 hours |
| Conditions | Planar PSCs in ambient environment |
Utilizing RbBr as an interfacial passivator provides a direct, quantifiable boost to both the efficiency and operational lifespan of commercial perovskite photovoltaics.
RbBr is utilized in opaque photocathodes for extreme ultraviolet (EUV) detection, offering a photoelectric threshold at ~1560 Å and achieving a quantum detection efficiency (QDE) of >60% at 68 Å [1]. However, when selecting between alkali bromides for optical coatings, buyers must quantitatively account for handling differences. RbBr has a water solubility of 98 g per 100 g of H2O at 20 °C, which is substantially higher than that of KBr (65.2 g/100 g) and KCl (34.7 g/100 g)[1]. Consequently, RbBr photocathodes are significantly more susceptible to moisture attack and degradation, mandating stricter dry-room protocols and vacuum integration during procurement and assembly compared to potassium-based alternatives.
| Evidence Dimension | Aqueous solubility (indicator of moisture sensitivity) |
| Target Compound Data | RbBr (98 g / 100 g H2O at 20 °C) |
| Comparator Or Baseline | KBr (65.2 g / 100 g H2O at 20 °C) |
| Quantified Difference | RbBr is ~50% more soluble in water than KBr |
| Conditions | Standard ambient temperature (20 °C) |
Buyers must provision for advanced moisture-control infrastructure when procuring RbBr for optical or detector applications, as it degrades much faster in ambient humidity than KBr.
Directly leveraging the lattice distortion evidence, RbBr is a critical procurement item for research and industrial pilot lines developing all-perovskite tandem or triple-junction solar cells. It is specifically required to formulate the wide-bandgap (e.g., 2.0 eV) top subcells, where mixing Rb+ with Cs+ prevents light-induced phase segregation [1].
Following its validated thermal equation of state and superior X-ray transmission compared to CsCl, RbBr is the optimal choice for laboratories conducting in situ energy-dispersive X-ray diffraction in large volume presses (LVP) or diamond anvil cells (DAC). It serves as a reliable internal pressure calibrant for experiments exceeding 0.5 GPa and 1800 K[2].
Based on its ability to reduce bulk trap density and improve surface hydrophobicity, RbBr is highly recommended for use as an interfacial modifier between electron transport layers (like SnO2 or TiO2) and perovskite absorbers. It is ideal for manufacturers looking to boost the ambient stability and power conversion efficiency of planar solar devices without altering the bulk absorber chemistry [3].
RbBr is procured for the fabrication of opaque photocathodes and metal halide glass scintillators requiring specific spectral responses. Because of its distinct photoelectric threshold (~1560 Å) and high QDE at 68 Å, it is favored for specialized EUV detection, provided the manufacturing facility can support the strict low-humidity handling protocols necessitated by its high water solubility [4].